2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
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Description
2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
The compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of BCAAs, which are essential for protein synthesis and growth in plants .
Biochemical Pathways
The inhibition of AHAS leads to a disruption in the branched-chain amino acid synthesis pathway . This disruption prevents the formation of essential amino acids, leading to a halt in protein synthesis and, consequently, growth in plants .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol, but insoluble in water . This suggests that the compound may have good lipid solubility, which could potentially enhance its absorption and distribution within the body.
Result of Action
The inhibition of AHAS and the subsequent disruption of the branched-chain amino acid synthesis pathway lead to a halt in protein synthesis. This results in the cessation of growth in plants . Therefore, this compound is often used as a broad-spectrum herbicide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, it should be stored at 2-8°C to maintain its stability . The compound should also be handled with care due to its irritant properties .
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-11-6-7-17(12(2)8-11)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)4-3-5-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMYWCMCRJGGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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